molecular formula C6H14ClNO2 B3031178 (R)-4-methyl-3-(hydroxymethyl)morpholine hydrochloride CAS No. 1820569-49-0

(R)-4-methyl-3-(hydroxymethyl)morpholine hydrochloride

Cat. No.: B3031178
CAS No.: 1820569-49-0
M. Wt: 167.63
InChI Key: PDUJQYWWXIUBGB-FYZOBXCZSA-N
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Description

®-4-methyl-3-(hydroxymethyl)morpholine hydrochloride is a chemical compound that belongs to the morpholine family. Morpholines are heterocyclic organic compounds containing both amine and ether functional groups. This particular compound is characterized by the presence of a methyl group and a hydroxymethyl group attached to the morpholine ring, making it a versatile intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-methyl-3-(hydroxymethyl)morpholine hydrochloride typically involves the reaction of 4-methylmorpholine with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions often include the use of hydrochloric acid to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of ®-4-methyl-3-(hydroxymethyl)morpholine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product. The final product is typically purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

®-4-methyl-3-(hydroxymethyl)morpholine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups such as halides, amines, or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.

Major Products

The major products formed from these reactions include carboxylic acids, aldehydes, alcohols, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

®-4-methyl-3-(hydroxymethyl)morpholine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.

    Medicine: It serves as a precursor for the development of drugs targeting specific receptors or enzymes.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-4-methyl-3-(hydroxymethyl)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the target.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog without the methyl and hydroxymethyl groups.

    4-methylmorpholine: Lacks the hydroxymethyl group.

    3-hydroxymethylmorpholine: Lacks the methyl group.

Uniqueness

®-4-methyl-3-(hydroxymethyl)morpholine hydrochloride is unique due to the presence of both the methyl and hydroxymethyl groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules and enhances its utility in various scientific and industrial applications.

Properties

IUPAC Name

[(3R)-4-methylmorpholin-3-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-7-2-3-9-5-6(7)4-8;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUJQYWWXIUBGB-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOCC1CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCOC[C@H]1CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820569-49-0
Record name 3-Morpholinemethanol, 4-methyl-, hydrochloride (1:1), (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820569-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(3R)-4-methylmorpholin-3-yl]methanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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